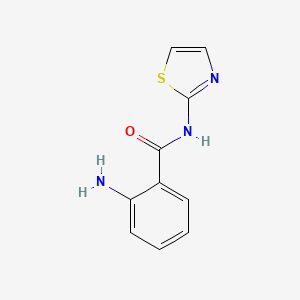

2-Amino-N-1,3-thiazol-2-ylbenzamide

Description

BenchChem offers high-quality 2-Amino-N-1,3-thiazol-2-ylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-1,3-thiazol-2-ylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-8-4-2-1-3-7(8)9(14)13-10-12-5-6-15-10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXPHPFMFVWGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357201 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33373-89-6 | |

| Record name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-N-1,3-thiazol-2-ylbenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-1,3-thiazol-2-ylbenzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its core physicochemical properties, spectroscopic profile, and detailed synthetic methodologies. The guide also delves into the compound's reactivity, stability, and its role as a versatile building block for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this important molecular scaffold.

Introduction to the Thiazole-Benzamide Scaffold

The fusion of a thiazole ring with a benzamide moiety creates a privileged scaffold in medicinal chemistry. The 2-aminothiazole core is a cornerstone for synthesizing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][3] This broad spectrum of activity has made 2-aminothiazole derivatives a focal point of research for developing new therapeutic agents.[4][5] The benzamide component, in turn, offers a versatile anchor for introducing various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2-Amino-N-1,3-thiazol-2-ylbenzamide serves as a key intermediate, combining the therapeutic potential of the 2-aminothiazole core with the synthetic flexibility of the benzamide group.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 2-Amino-N-1,3-thiazol-2-ylbenzamide is essential for its application in synthesis and drug design.

Structural and Core Data

Below is a summary of the key identifiers and physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | [6] |

| CAS Number | 33373-89-6 | [6][7] |

| Molecular Formula | C10H9N3OS | [6] |

| Molecular Weight | 219.27 g/mol | [6] |

| Density | 1.43 g/cm³ | [8] |

| Melting Point | Data not available | [8] |

| Boiling Point | Data not available | [8] |

| Solubility | Data not available | [8] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of 2-Amino-N-1,3-thiazol-2-ylbenzamide. While specific spectra for this exact compound are not publicly available, we can predict the expected signals based on the analysis of its constituent parts and related structures.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzamide ring, typically in the range of δ 7.0-8.0 ppm. The protons on the thiazole ring would appear as doublets around δ 6.5-7.5 ppm. The amine (NH2) and amide (NH) protons will present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the amide group around 160-170 ppm.[11] The aromatic carbons of the benzene ring and the carbons of the thiazole ring would resonate in the region of 110-150 ppm.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amine and the secondary amide, typically appearing in the 3200-3400 cm⁻¹ region. A strong absorption band for the C=O stretch of the amide will be prominent around 1640-1680 cm⁻¹.[10] C=N stretching of the thiazole ring is expected around 1588-1620 cm⁻¹.[12][13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (219.27 g/mol ).[6] Fragmentation patterns would likely involve the cleavage of the amide bond and the breaking of the thiazole ring.

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide typically involves the coupling of a 2-aminobenzoyl derivative with 2-aminothiazole. A common and efficient method is the Hantzsch thiazole synthesis for creating the 2-aminothiazole core, followed by an acylation step.[14]

Retrosynthetic Analysis

A logical retrosynthetic pathway for 2-Amino-N-1,3-thiazol-2-ylbenzamide is outlined below. The primary disconnection is at the amide bond, leading to 2-aminobenzoic acid (or its activated form) and 2-aminothiazole as the key precursors.

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide.

Step 1: Activation of 2-Aminobenzoic Acid

-

To a solution of 2-aminobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF), add a coupling agent such as HCTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).[15]

-

Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester. The choice of coupling agent is crucial to ensure high yield and minimize side reactions.

Step 2: Amide Coupling Reaction

-

Add 2-aminothiazole (1 equivalent) to the reaction mixture containing the activated 2-aminobenzoic acid.

-

Allow the reaction to warm to room temperature and stir overnight.[15] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization Workflow

Purification is essential to isolate the target compound from unreacted starting materials and byproducts.

Caption: Workflow for purification and characterization.

Chemical Reactivity and Stability

-

Reactivity: The primary amine on the benzoyl ring is a nucleophilic site and can undergo further reactions such as alkylation or acylation. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions. The thiazole ring is generally stable but can be reactive towards strong electrophiles.

-

Stability and Storage: The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids, and bases.[16] It is considered stable under normal laboratory conditions.

Applications in Drug Discovery

2-Amino-N-1,3-thiazol-2-ylbenzamide is a valuable scaffold in drug discovery due to the wide range of biological activities exhibited by its derivatives. The 2-aminothiazole moiety is present in numerous approved drugs and clinical candidates.[4]

-

Anticancer Activity: Many 2-aminothiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[2][3]

-

Antimicrobial Agents: The scaffold has been extensively explored for the development of new antibacterial and antifungal agents.[4][5]

-

Anti-inflammatory Properties: Derivatives have been reported to possess significant anti-inflammatory effects.[2][4]

-

Other Activities: The versatility of the 2-aminothiazole core has led to its investigation for a multitude of other therapeutic applications, including antiviral, antidiabetic, and neuroprotective agents.[4][5]

Safety and Toxicology

While specific toxicological data for 2-Amino-N-1,3-thiazol-2-ylbenzamide is limited, general precautions for handling aminothiazole derivatives should be followed.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[16][17]

-

Toxicity: Aminothiazole compounds may cause irritation upon contact.[18] Symptoms of exposure could include nausea and headache.[18] In case of spillage, dampen the solid material with ethanol (60-70%) and transfer it to a suitable container for disposal.[18]

Conclusion

2-Amino-N-1,3-thiazol-2-ylbenzamide is a synthetically accessible and highly versatile molecule. Its robust chemical properties and the proven therapeutic potential of its derivatives make it a compound of high interest for academic and industrial researchers. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support further innovation in the field of medicinal chemistry.

References

- Khalifa, M. E., et al. (2019).

- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- ECHEMI. (n.d.).

- PubChem. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)benzamide.

- CAMEO Chemicals - NOAA. (n.d.). 2-AMINOTHIAZOLE.

- CymitQuimica. (n.d.). 2-amino-N-1,3-thiazol-2-ylbenzamide.

- Fisher Scientific. (2025).

- Cayman Chemical. (2022).

- New Journal of Chemistry (RSC Publishing). (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles.

- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.

- Der Pharma Chemica. (n.d.).

- ChemSigma. (n.d.). 2-amino-N-1,3-thiazol-2-ylbenzamide [33373-89-6].

- EXCLI Journal. (2025).

- PubChem. (n.d.). 2-Aminothiazole.

- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.

- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)

- PubMed Central. (n.d.).

- MDPI. (n.d.).

- BLD Pharm. (n.d.). 33373-89-6|2-Amino-N-(thiazol-2-yl)benzamide.

- ResearchGate. (n.d.). N-(benzo[d]thiazol-2-yl)-3-amino-but-2-enamide products.

- Thermo Fisher Scientific. (n.d.). 2-Amino-2-thiazoline, 97% 100 g.

- ResearchGate. (2025). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine.

- Sigma-Aldrich. (n.d.). 2-Aminothiazole 97%.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-amino-N-(1,3-thiazol-2-yl)benzamide | C10H9N3OS | CID 847246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 33373-89-6 2-amino-N-1,3-thiazol-2-ylbenzamide [chemsigma.com]

- 8. echemi.com [echemi.com]

- 9. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2-Amino-N-(1,3-thiazol-2-yl)benzamide: Structure, Synthesis, and Characterization

Foreword: The Significance of the Thiazolylbenzamide Scaffold

In the landscape of modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. The title compound, 2-Amino-N-(1,3-thiazol-2-yl)benzamide, represents a compelling example of this strategy. It marries the 2-aminobenzamide core, a structure prevalent in a range of biologically active compounds, with the 2-aminothiazole motif, a privileged structure known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This guide provides an in-depth exploration of the structure, synthesis, and characterization of this molecule, offering researchers and drug development professionals a comprehensive technical resource.

Molecular Structure and Physicochemical Properties

The structure of 2-Amino-N-(1,3-thiazol-2-yl)benzamide, with the chemical formula C₁₀H₉N₃OS, features a benzamide backbone where the amide nitrogen is acylated by a 2-aminothiazole ring[2]. This arrangement results in a non-planar molecule, with a significant dihedral angle between the benzene and thiazole rings[2]. The presence of multiple hydrogen bond donors and acceptors, as well as aromatic systems, dictates its solid-state packing and interaction with biological targets.

Key Physicochemical Data

A summary of the key computed and experimental properties of 2-Amino-N-(1,3-thiazol-2-yl)benzamide is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃OS | [2] |

| Molecular Weight | 219.27 g/mol | [2] |

| IUPAC Name | 2-amino-N-(1,3-thiazol-2-yl)benzamide | [2] |

| CAS Number | 33373-89-6 | [2] |

Synthesis Methodologies: A Strategic Overview

The synthesis of 2-Amino-N-(1,3-thiazol-2-yl)benzamide can be approached through several strategic disconnections. The most common and logical approach involves the formation of the central amide bond connecting the 2-aminobenzoyl and the 2-aminothiazole moieties. This can be achieved through a few primary routes, each with its own set of advantages and experimental considerations.

Diagram: Key Synthetic Pathways

Caption: Overview of the main synthetic routes to the target compound.

Route 1: From Isatoic Anhydride

This is arguably the most direct and frequently cited method for synthesizing 2-aminobenzamide derivatives. The reaction involves the nucleophilic attack of the exocyclic amine of 2-aminothiazole on the electrophilic carbonyl carbon of isatoic anhydride. This is followed by a ring-opening and decarboxylation cascade to yield the final product.

Isatoic anhydride serves as a stable and convenient precursor to a reactive 2-aminobenzoyl species in situ. The reaction is typically conducted at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and to facilitate the decarboxylation step. The loss of carbon dioxide is the thermodynamic driving force for the reaction, making it largely irreversible.

Materials:

-

Isatoic Anhydride (1.0 eq)

-

2-Aminothiazole (1.0 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of isatoic anhydride in DMF, add an equimolar amount of 2-aminothiazole.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford the pure 2-Amino-N-(1,3-thiazol-2-yl)benzamide.

Route 2: From 2-Aminobenzoyl Chloride

This method involves the acylation of 2-aminothiazole with 2-aminobenzoyl chloride. This is a classic amide bond formation reaction.

2-Aminobenzoyl chloride is a highly reactive acylating agent. However, its synthesis and isolation can be challenging due to its propensity for self-condensation or polymerization. Therefore, it is often generated in situ from 2-aminobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) and used immediately. The reaction with 2-aminothiazole is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Caption: Proposed mechanism for the reaction of isatoic anhydride and 2-aminothiazole.

Structural Elucidation and Characterization

The identity and purity of synthesized 2-Amino-N-(1,3-thiazol-2-yl)benzamide are confirmed through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene and thiazole rings, as well as peaks for the amine (NH₂) and amide (NH) protons. The aromatic region typically shows complex multiplets. |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, as well as for the aromatic carbons of both the benzene and thiazole rings. |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=N stretching of the thiazole ring. Typical ranges are ~3200-3400 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), and ~1540 cm⁻¹ (C=N)[1]. |

| Mass Spec. | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 219.27. |

Conclusion and Future Outlook

The synthesis of 2-Amino-N-(1,3-thiazol-2-yl)benzamide is readily achievable through well-established synthetic routes, with the isatoic anhydride method offering a particularly straightforward approach. The structural features of this molecule make it an interesting scaffold for further derivatization in drug discovery programs. Future work could focus on exploring substitutions on both the benzamide and thiazole rings to develop structure-activity relationships for various biological targets.

References

-

Arora, R., Singh, A., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

-

PubChem. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Zonouzi, A., Izakhamis, M., & Ng, S. W. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o817. [Link]

-

Yadav, P., Yadav, R., & Kumar, D. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]

-

A user on Reddit. (2022). 2-aminobenzoyl chloride IR. r/OrganicChemistry. [Link]

Sources

Biological activity of 2-Amino-N-1,3-thiazol-2-ylbenzamide

An In-Depth Technical Guide on the Biological Activity of 2-Amino-N-1,3-thiazol-2-ylbenzamide and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] When coupled with a benzamide moiety, it forms the 2-Amino-N-1,3-thiazol-2-ylbenzamide core, a structure that has given rise to a multitude of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4] This technical guide synthesizes the current understanding of this chemical class, delving into its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic innovations.

Core Molecular Structure and Synthesis

The fundamental structure, 2-Amino-N-1,3-thiazol-2-ylbenzamide (PubChem CID: 847246), consists of an aminobenzamide group attached to the 2-position of a thiazole ring.[5] This arrangement provides a versatile backbone for chemical modification, enabling the exploration of a vast chemical space to optimize pharmacological activity.

General Synthesis Pathway

The synthesis of N-thiazol-2-ylbenzamide derivatives typically involves a straightforward condensation reaction. The most common approach is the acylation of a substituted 2-aminothiazole with a substituted benzoyl chloride or carboxylic acid.[3][6] This reaction is often facilitated by a base in an appropriate solvent. The versatility of this method allows for the introduction of diverse substituents on both the thiazole and benzamide rings, which is crucial for tuning the molecule's biological and pharmacokinetic properties.

A representative workflow for the synthesis is depicted below.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

In Vitro Antiproliferative Activity

The cytotoxic potential of these derivatives is typically evaluated against a panel of cancer cell lines. The data below summarizes the activity of representative compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 | [7] |

| 2,4-disubstituted thiazole amide | HeLa (Cervical) | 6.05 | [7] |

| 2,4-disubstituted thiazole amide | A549 (Lung) | 8.64 | [7] |

| 2-aminothiazole-5-carboxylic acid phenylamide | K563 (Leukemia) | 16.3 | [7] |

| 2-aminobenzothiazole-TZD hybrid | HCT-116 (Colon) | 7.44 | [8] |

| 2-aminobenzothiazole-TZD hybrid | MCF-7 (Breast) | 8.27 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro antiproliferative activity of test compounds.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. [9]Derivatives of 2-Amino-N-1,3-thiazol-2-ylbenzamide have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further development. [6][9][10]

Spectrum of Activity

Studies have demonstrated that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains. [6][10][11]The specific spectrum and potency are highly dependent on the substitution patterns on the heterocyclic core. For instance, certain derivatives have been found to be more effective than the reference drug Gentamycin against S. aureus. [10]

Antimicrobial Efficacy Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The table below presents MIC values for representative derivatives against selected microbial strains.

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| BTC-j | E. coli | 3.125 | [6] |

| BTC-j | B. subtilis | 6.25 | [6] |

| BTC-j | P. aeruginosa | 6.25 | [6] |

| BTC-j | S. aureus | 12.5 | [6] |

| Thiazole Analog (Cmpd 14) | M. tuberculosis (WT) | 34 µM | [12] |

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, this scaffold has been linked to other important biological functions.

-

Anti-inflammatory Activity: N-(Benzo[d]thiazol-2-yl)benzamide and its derivatives are noted for their anti-inflammatory properties. [3]* Antioxidant Activity: Certain 2-aminothiazole sulfonamide derivatives have been synthesized and shown to possess potent antioxidant capabilities in DPPH and SOD-mimic assays. [4]* Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes, including lipoxygenase, which is implicated in inflammation and cancer. [13]* Macromolecular Binding: Studies have explored the interaction of these compounds with biological macromolecules. N-(Benzo[d]thiazol-2-yl)benzamide derivatives have been shown to bind to Bovine Serum Albumin (BSA) and DNA, suggesting potential for interaction with biological transport systems and genetic material. [3]

Conclusion and Future Outlook

The 2-Amino-N-1,3-thiazol-2-ylbenzamide scaffold represents a highly privileged structure in drug discovery. Its synthetic tractability allows for extensive structural modifications, leading to derivatives with potent and often selective biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores their vast therapeutic potential. Future research should focus on optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Advanced in silico modeling, combined with high-throughput screening, can accelerate the discovery of next-generation therapeutics based on this versatile and powerful chemical core.

References

-

Gümüşer, F. T., Acar, Ç., & McKee, V. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

-

Sharma, P., et al. (2023). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [Link]

-

PubChem. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. [Link]

-

Early, J. V., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]

-

Al-Obaidi, A. S. M. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Materials Science and Engineering. [Link]

-

Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Darujati. [Link]

-

Hassan, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link]

-

Salar, U., et al. (2018). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. [Link]

-

Xu, J., et al. (2017). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances. [Link]

-

Borad, M. A., et al. (2015). Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. ResearchGate. [https://www.researchgate.net/publication/279204901_Microwave_Assisted_Synthesis_of_Novel_N-Benzo_dThiazol-2-yl-2-24'-DioxospiroIndoline-32'-Thiazolidin-3'-ylAminoAcetamide_Derivatives_as_Potent_Antibacterial_Agents]([Link]_ antibacterial_Agents)

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Zafar, H., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. [Link]

-

Vaněk, T., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]

-

Hansen, M. B., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

-

Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. excli.de [excli.de]

- 5. 2-amino-N-(1,3-thiazol-2-yl)benzamide | C10H9N3OS | CID 847246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. uokerbala.edu.iq [uokerbala.edu.iq]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Amino-N-1,3-thiazol-2-ylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically relevant drugs and biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a vast pharmacological spectrum, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[4][5] This technical guide focuses on the parent compound, 2-Amino-N-1,3-thiazol-2-ylbenzamide, and its closely related analogs. While the precise mechanism of action for this specific chemical entity is not extensively detailed in publicly available literature, this document synthesizes the wealth of data on its structural class to propose and explore its most probable biological activities. We will delve into hypothesized mechanisms, including kinase inhibition, ion channel modulation, and antimicrobial actions, providing the scientific rationale and detailing the experimental protocols required to validate these putative pathways. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this promising molecular scaffold.

Introduction: The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms, a structure that confers a unique combination of chemical properties allowing for diverse molecular interactions.[4] This versatility has made it a central building block in the synthesis of numerous pharmaceuticals, from third-generation cephalosporin antibiotics to targeted cancer therapeutics like Dasatinib.[1][6] The broader class of N-(thiazol-2-yl)benzamides, to which our topic compound belongs, has been the subject of significant investigation, revealing a range of biological targets. This guide will consolidate these findings to construct a scientifically rigorous overview of the likely mechanisms of action for 2-Amino-N-1,3-thiazol-2-ylbenzamide.

Hypothesized Mechanisms of Action

Based on extensive literature reviews of structurally related compounds, we propose three primary putative mechanisms of action for 2-Amino-N-1,3-thiazol-2-ylbenzamide: kinase inhibition, ion channel modulation, and disruption of microbial enzymatic pathways.

Kinase Inhibition: A Prominent Anticancer Pathway

The 2-aminothiazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2] Numerous derivatives have shown potent, often nanomolar, inhibitory activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and prostate.[1][5]

Causality of Action: Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 2-aminothiazole core can act as a hinge-binding motif, competitively inhibiting the binding of ATP to the kinase's active site. This blockade of phosphorylation prevents the activation of downstream signaling cascades that control cell proliferation, survival, and angiogenesis.

Potential Kinase Targets:

-

VEGFR-2: A key mediator of angiogenesis, its inhibition is a critical strategy in cancer therapy.[1]

-

Src/Abl Kinases: Involved in cell growth and motility; Dasatinib is a notable dual inhibitor.[2]

-

EGFR Kinase: A driver in many epithelial cancers.[2]

-

Casein Kinase 1 (CK1) δ/ε: Implicated in circadian rhythms and cell cycle control; benzothiazole derivatives have shown high potency against these targets.[7]

Visualizing the Pathway: Generic Kinase Inhibition

Caption: Putative mechanism of kinase inhibition by 2-Amino-N-1,3-thiazol-2-ylbenzamide.

Ion Channel Modulation: The Zinc-Activated Channel (ZAC)

A compelling study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC).[8] ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc and protons.

Causality of Action: The study demonstrated that these compounds act as negative allosteric modulators (NAMs).[8] Unlike competitive antagonists that bind to the agonist site, NAMs bind to a different, allosteric site on the receptor. This binding induces a conformational change that reduces the affinity or efficacy of the endogenous agonist (e.g., Zn²⁺), thereby inhibiting channel opening and ion flow. The slow onset of the channel block suggests the inhibition is state-dependent, possibly binding preferentially to a specific conformation of the channel (e.g., open or desensitized state).[8]

Visualizing the Workflow: Characterizing ZAC Antagonism

Caption: Workflow for electrophysiological characterization of ZAC antagonists.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The 2-aminothiazole scaffold is integral to many antimicrobial agents.[6] Derivatives of the closely related 2-aminobenzothiazole have been synthesized and shown to possess significant antibacterial and antifungal properties.[9][10]

Causality of Action: The antimicrobial mechanism likely involves the inhibition of essential bacterial enzymes that are absent in humans, providing a therapeutic window.

-

DNA Gyrase (PDB: 3G75): This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics. Molecular docking studies of 2-aminobenzothiazole derivatives suggest interactions with the active site of DNA gyrase, preventing its function.[10]

-

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme initiates the fatty acid synthesis pathway (FAS II) in bacteria, a process essential for building cell membranes. Inhibition of FabH is a promising strategy for developing new antimicrobials.[6]

Quantitative Data on Related Compounds

To provide context for the potential potency of 2-Amino-N-1,3-thiazol-2-ylbenzamide, the following table summarizes the biological activities of structurally similar compounds reported in the literature.

| Compound Class/Analog | Target | Activity Metric | Value | Reference |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | IC₅₀ | 1-3 µM | [8] |

| 2-Benzamido-thiazole derivative 5 | Casein Kinase 1δ (CK1δ) | IC₅₀ | 0.040 µM | [7] |

| 2-Benzamido-thiazole derivative 5 | Casein Kinase 1ε (CK1ε) | IC₅₀ | 0.199 µM | [7] |

| 2-Benzamido-thiazole derivative 6 | Casein Kinase 1ε (CK1ε) | IC₅₀ | 0.0326 µM | [7] |

| N-(6-methoxy-benzothiazol-2-yl)-acetamide derivative BTC-j | B. subtilis | MIC | 6.25 µg/mL | [10] |

| N-(6-methoxy-benzothiazol-2-yl)-acetamide derivative BTC-j | E. coli | MIC | 3.125 µg/mL | [10] |

Experimental Validation Protocols

Scientific integrity demands that these hypothesized mechanisms be validated through rigorous experimentation. The following are detailed, self-validating protocols for key assays.

Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the test compound for a specific kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-labeled kinase results in a high FRET signal. A test compound that binds to the kinase's ATP site will displace the tracer, causing a decrease in the FRET signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 10X stock of the Eu-labeled anti-tag antibody and the specific kinase of interest in the appropriate kinase buffer.

-

Prepare a 10X stock of the Alexa Fluor™ 647-labeled tracer.

-

Serially dilute the test compound (2-Amino-N-1,3-thiazol-2-ylbenzamide) in DMSO, then in kinase buffer to create a range of 10X final concentrations.

-

-

Assay Plate Setup (384-well plate):

-

Add 2 µL of the serially diluted test compound or control (DMSO) to the appropriate wells.

-

Add 4 µL of the 10X Kinase/Antibody mixture to all wells.

-

Add 4 µL of the 10X Tracer to all wells.

-

Final volume in each well should be 10 µL.

-

-

Incubation:

-

Seal the plate and centrifuge briefly to mix.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Measure emission at 665 nm (tracer) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the dissociation constant (Kᵢ) using the Cheng-Prusoff equation, which requires the Kₔ of the tracer.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh culture plate (e.g., E. coli on Mueller-Hinton agar), suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution in 96-well Plate:

-

Add 100 µL of sterile broth to all wells of a microtiter plate.

-

Add 100 µL of a concentrated stock of the test compound (dissolved in a suitable solvent like DMSO) to the first well.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Optionally, add a growth indicator like resazurin to aid in visualization.

-

Conclusion and Future Directions

The 2-Amino-N-1,3-thiazol-2-ylbenzamide scaffold represents a molecule of significant therapeutic interest. Based on the robust body of evidence from its close structural analogs, its mechanism of action likely involves the modulation of key cellular regulators, including protein kinases and ion channels, as well as the inhibition of essential microbial enzymes. The primary hypothesized pathways—kinase inhibition (particularly against cancer-related targets like VEGFR and CK1), negative allosteric modulation of the Zinc-Activated Channel, and disruption of bacterial DNA gyrase or fatty acid synthesis—provide a solid foundation for future investigation.

To move forward, the immediate research imperative is to perform the detailed experimental protocols outlined in this guide. Systematic screening against diverse kinase and ion channel panels, coupled with comprehensive antimicrobial susceptibility testing, will precisely define the biological activity profile of 2-Amino-N-1,3-thiazol-2-ylbenzamide. Subsequent structure-activity relationship (SAR) studies will then enable the optimization of this scaffold to enhance potency and selectivity, paving the way for the development of novel and effective therapeutic agents.

References

-

Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

-

2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. PubMed. [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. [Link]

-

2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. PubMed. [Link]

-

2-amino-N-(1,3-thiazol-2-yl)benzamide. PubChem. [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

-

Synthesis and Biological Activity of 2-Amino- and 2-aryl (Heteryl) Substituted 1,3-Benzothiazin-4-ones. PubMed. [Link]

-

2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. National Institutes of Health (NIH). [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PubMed. [Link]

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. IOP Conference Series: Earth and Environmental Science. [Link]

-

Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. PubMed. [Link]

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Semantic Scholar. [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health (NIH). [Link]

-

(PDF) Microwave Assisted Synthesis of Novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide Derivatives as Potent Antibacterial Agents. ResearchGate. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uokerbala.edu.iq [uokerbala.edu.iq]

- 10. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-Amino-N-1,3-thiazol-2-ylbenzamide Analogs as Potent LRRK2 Kinase Inhibitors: A Technical Guide

Abstract

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD), making it a compelling therapeutic target.[1][2][3] The discovery that the kinase activity of LRRK2 is heightened by pathogenic mutations has spurred the development of small molecule inhibitors.[2][3] This guide provides an in-depth technical exploration of the discovery and development of a promising class of LRRK2 inhibitors: 2-Amino-N-1,3-thiazol-2-ylbenzamide and its analogs. We will dissect the journey from initial hit identification to the optimization of potent, selective, and brain-penetrant clinical candidates, offering insights into the causal relationships between chemical structure and biological activity. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative disease therapeutics.

The LRRK2 Kinase Target: A Causal Link to Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] While the majority of cases are idiopathic, genetic studies have identified several key mutations that increase the risk of developing the disease. Among these, mutations in the LRRK2 gene are the most common, with the G2019S mutation being particularly prevalent.[2] This mutation, located within the kinase domain, leads to a significant increase in LRRK2's kinase activity.[2] This hyperactivity is believed to be a central driver of the neurodegenerative processes observed in LRRK2-associated PD.[4] Therefore, the central hypothesis guiding drug discovery efforts is that inhibiting this aberrant kinase activity can be a neuroprotective strategy.[4][5]

The development of potent and selective LRRK2 inhibitors has been a key focus of academic and industrial research. The availability of such molecules is not only crucial for therapeutic development but also as chemical probes to further elucidate the complex biology of LRRK2.[6]

Discovery of the 2-Amino-N-1,3-thiazol-2-ylbenzamide Scaffold

The journey to identify the 2-Amino-N-1,3-thiazol-2-ylbenzamide scaffold as a viable starting point for LRRK2 inhibitors likely began with high-throughput screening (HTS) campaigns. These campaigns typically involve testing large libraries of chemical compounds against the LRRK2 kinase to identify initial "hits" that demonstrate inhibitory activity.

While the specific HTS campaign that identified this scaffold is not detailed in the provided results, the general workflow for such an endeavor can be outlined.

Caption: High-Throughput Screening Workflow for LRRK2 Inhibitor Discovery.

Structure-Activity Relationship (SAR) and Lead Optimization

Once the 2-Amino-N-1,3-thiazol-2-ylbenzamide core was identified, a systematic process of chemical modification, known as Structure-Activity Relationship (SAR) studies, would have been initiated to improve its potency, selectivity, and pharmacokinetic properties. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in forming biologically active compounds.[7][8]

The Core Scaffold and Key Modification Points

The 2-Amino-N-1,3-thiazol-2-ylbenzamide scaffold can be dissected into three key regions for modification, a common strategy in medicinal chemistry to explore the chemical space around a hit compound.[9]

Caption: Key Regions for SAR Exploration on the 2-Aminothiazole Benzamide Scaffold.

-

Region A (Benzamide Ring): Modifications on this ring are crucial for modulating potency and selectivity.

-

Region B (Thiazole Ring): While often less tolerant to modification, substitutions can influence metabolic stability.[9]

-

Region C (Amine Substituent): This region is often key for optimizing pharmacokinetic properties such as brain penetration.

From Millimolar Hits to Nanomolar Leads: The GNE-7915 Story

A prime example of successful lead optimization from this scaffold is the development of GNE-7915.[1] Optimization of an initial hit, HG-10-102-01, led to the discovery of GNE-7915, a highly potent and brain-penetrant LRRK2 inhibitor.[1] GNE-7915 exhibits a biochemical Ki of 1 nM and a cellular Ki of 9 nM against phosphorylated LRRK2.[1]

Further modifications to the GNE-7915 structure led to the development of other potent inhibitors like GNE-0877 and GNE-9605, which also demonstrated excellent cellular potency and brain penetration.[1][10]

| Compound | LRRK2 IC50 (nM) | LRRK2 Cellular Potency (Ki, nM) | Brain Penetrant | Key Features |

| GNE-7915 | 9 | 9 | Yes | Highly selective, good in vivo pharmacokinetics.[1][11] |

| GNE-0877 | - | 3 | Yes | Excellent pharmacokinetic profile, but a reversible CYP1A2 inhibitor.[1] |

| GNE-9605 | - | 18.7 | Yes | Highly selective, not a CYP isoform inhibitor.[1] |

| JH-II-127 | 6.6 (WT), 2.2 (G2019S) | - | Yes | Potent against wild-type and mutant LRRK2, good oral bioavailability.[1] |

Experimental Protocols

General Synthesis of 2-Amino-N-1,3-thiazol-2-ylbenzamide Analogs

The synthesis of 2-aminothiazole derivatives is well-established, often employing the Hantzsch thiazole synthesis.[12] A general procedure for the synthesis of the core scaffold involves the condensation of a substituted 2-aminobenzothiazole with a substituted anthranilic acid.[13]

Step 1: Synthesis of 2-Aminobenzothiazole

-

Treat aniline with potassium thiocyanate (KSCN) in the presence of bromine in glacial acetic acid.

-

Follow with the addition of ammonia to yield 2-aminobenzothiazole.[13]

Step 2: Synthesis of N-(Benzo[d]thiazol-2-yl)benzamide

-

React the 2-aminobenzothiazole with anthranilic acid in the presence of dry pyridine.[13]

Step 3: Amine Substitution

-

Reflux the N-(Benzo[d]thiazol-2-yl)benzamide with the desired amine in equimolar quantities in DMF for 2-6 hours.[13]

-

Cool the reaction mixture and pour it onto crushed ice.

-

Filter the resulting solid and recrystallize from ethanol to obtain the final product.[13]

LRRK2 Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of compounds against LRRK2 is the LanthaScreen™ Eu Kinase Binding Assay.

Materials:

-

LRRK2 enzyme (wild-type or mutant)

-

Fluorescein-labeled peptide substrate (e.g., LRRKtide)

-

Europium-labeled anti-GST antibody

-

Test compounds (in DMSO)

-

Assay buffer

Procedure:

-

Prepare a dilution series of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds, LRRK2 enzyme, and the fluorescein-labeled peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the europium-labeled antibody.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the IC50 values from the dose-response curves.

In Vivo Efficacy and Safety Considerations

The ultimate test for any drug candidate is its performance in vivo. LRRK2 inhibitors based on the 2-Amino-N-1,3-thiazol-2-ylbenzamide scaffold have shown promising results in animal models. For instance, GNE-7915 has been shown to enhance dopamine release and improve cell function in mouse models of LRRK2-associated Parkinson's disease. It has also been demonstrated to prevent or restore mitochondrial DNA damage in cells expressing the LRRK2 G2019S mutation.

However, a significant safety concern emerged with the observation that LRRK2 knockout in rodents led to morphological changes in the lungs, kidneys, and spleen.[14] Subsequent studies with LRRK2 inhibitors, including GNE-7915 and GNE-0877, revealed an accumulation of lamellar bodies in type II pneumocytes of cynomolgus monkeys.[14] This highlights a potential on-target toxicity that needs to be carefully monitored and managed in the development of LRRK2 inhibitors for chronic use. Interestingly, these lung effects were not observed in rodents treated with the same inhibitors, indicating a species-specific difference.[10]

Caption: In Vivo Efficacy and Safety Profile of LRRK2 Inhibitors.

Conclusion and Future Directions

The discovery and optimization of 2-Amino-N-1,3-thiazol-2-ylbenzamide analogs have yielded a highly promising class of LRRK2 kinase inhibitors with the potential to be disease-modifying therapies for Parkinson's disease. The journey from initial hits to potent, selective, and brain-penetrant molecules like GNE-7915 exemplifies the power of medicinal chemistry in tackling complex neurological disorders.

Future research will likely focus on:

-

Mitigating Off-Target and On-Target Toxicity: Designing new analogs with an improved safety profile, particularly concerning the observed lung effects in primates.

-

Developing G2019S-Selective Inhibitors: Creating inhibitors that specifically target the hyperactive mutant form of LRRK2 could offer a wider therapeutic window.[2]

-

Elucidating Downstream Pathways: A deeper understanding of the signaling pathways affected by LRRK2 inhibition will be crucial for predicting both efficacy and potential side effects.

The continued development of LRRK2 inhibitors, guided by a thorough understanding of their chemical and biological properties, holds great promise for the millions of people affected by Parkinson's disease.

References

-

Lee, B. D., et al. (2011). Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease. Nature Medicine, 17(3), 365–370. [Link]

-

Patel, S., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Molecules, 27(16), 5243. [Link]

-

Alzforum. (2020). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. [Link]

-

Scott, A. M., et al. (2022). Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy. European Journal of Medicinal Chemistry, 229, 114080. [Link]

-

The Science of Parkinson's. (2017). Inhibiting LRRK2: The Denali Phase I results. [Link]

-

ResearchGate. (n.d.). LRRK2 kinase inhibition in vivo induces LRRK2 protein destabilization... [Link]

-

Taymans, J. M., et al. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Clinical Pharmacology & Therapeutics, 100(5), 456–465. [Link]

-

Al-Omair, M. A., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 57(21), 9110–9124. [Link]

-

Taymans, J. M. (2015). LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson's Disease, Where Do We Stand?. Frontiers in Neuroscience, 9, 239. [Link]

-

Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]

-

West, A. B. (2013). Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease. PRISM, 1(1), 1-10. [Link]

-

Khair-ul-Bariyah, S., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 5, 100803. [Link]

-

Reddy, A. S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(4), 1583-1588. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1327–1348. [Link]

-

Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

-

Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 1-20. [Link]

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

-

Ramsabnis, S. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters, 13(5), 735–736. [Link]

Sources

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of G2019S-Selective Leucine Rich Repeat Protein Kinase 2 inhibitors with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Achieving Neuroprotection with LRRK2 kinase inhibitors in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. alzforum.org [alzforum.org]

Spectroscopic data of 2-Amino-N-1,3-thiazol-2-ylbenzamide (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-N-1,3-thiazol-2-ylbenzamide

This guide provides a detailed analysis of the spectroscopic data for 2-Amino-N-1,3-thiazol-2-ylbenzamide (C₁₀H₉N₃OS), a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a cohesive interpretation grounded in established spectroscopic principles. The methodologies and interpretations are designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Overview

2-Amino-N-1,3-thiazol-2-ylbenzamide is a heterocyclic compound featuring a benzamide moiety linked to a 2-aminothiazole ring. The structural elucidation of such molecules is critically dependent on a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecular framework, functional groups, and overall connectivity.

The molecular formula is C₁₀H₉N₃OS, and its calculated molecular weight is approximately 219.27 g/mol .[1] Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and for studying its interactions in biological systems.

Caption: Chemical structure of 2-Amino-N-1,3-thiazol-2-ylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Amino-N-1,3-thiazol-2-ylbenzamide, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂, -NH).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[3]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (-NH-) | 9.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic protons (Benzamide ring) | 6.5 - 8.0 | Multiplets/Doublets | 4H |

| Thiazole protons (-CH=CH-) | 6.5 - 7.5 | Doublets | 2H |

| Amino (-NH₂) | 5.0 - 7.0 | Singlet (broad) | 2H |

-

Amide Proton (-NH-): This proton is expected to appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. In DMSO-d₆, its signal is typically sharp and observable.

-

Aromatic Protons: The four protons on the aminobenzamide ring will exhibit complex splitting patterns (multiplets) in the aromatic region. The exact shifts depend on the electronic effects of the amino and amide substituents.

-

Thiazole Protons: The two protons on the thiazole ring are expected to appear as doublets due to coupling with each other. Their chemical shifts are characteristic of heterocyclic aromatic systems.[4][5]

-

Amino Protons (-NH₂): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectral Data and Interpretation

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Thiazole C2 (-N-C=N-) | 160 - 170 |

| Aromatic/Thiazole Carbons | 100 - 150 |

-

Carbonyl Carbon: The amide carbonyl carbon is highly deshielded and appears at the lowest field, typically in the 165-175 ppm range.[3]

-

Thiazole Carbons: The C2 carbon of the thiazole ring, bonded to two nitrogen atoms, is also significantly deshielded. The other two carbons of the thiazole ring will resonate within the aromatic region.[6]

-

Aromatic Carbons: The six carbons of the benzamide ring will appear in the 110-150 ppm region. The carbon attached to the amino group will be shielded, while the carbon attached to the amide group will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The KBr pellet method is a common and reliable technique for solid samples.[3] Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Analyze the KBr pellet using a Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3100 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| C=N Stretch (Thiazole) | 1500 - 1600 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

-

N-H Stretching: The presence of both primary amine (-NH₂) and secondary amide (-NH-) groups will result in absorption bands in the 3100-3500 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band around 1650-1690 cm⁻¹ is a definitive indicator of the amide carbonyl group.[7]

-

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile, via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it usually produces a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.[8]

MS Data and Fragmentation Analysis

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have an m/z value of approximately 220.05. HRMS would provide a more precise mass.[1]

-

Fragmentation Pattern: The molecule can undergo fragmentation at several points, with the amide bond being a likely site of cleavage.

Caption: Plausible fragmentation pathway in Mass Spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 2-Amino-N-1,3-thiazol-2-ylbenzamide, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. The protocols and interpretations outlined in this guide serve as a valuable resource for researchers in ensuring the identity and purity of this compound in synthetic and medicinal chemistry applications. Each technique offers a unique and complementary piece of the structural puzzle, and their combined application is indispensable for rigorous scientific investigation.

References

-

Arora, R., Grewal, A. S., Kumar, H., & Singh, P. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

-

PubChem. (n.d.). 2-amino-N-(1,3-thiazol-2-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kavitha, S., & N., S. (2014). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 4, 19446-19451. [Link]

-

Khair-ul-Bariyah, S., Sarfraz, M., Arshad, M., Waseem, A., Khan, H. U., Khan, S., Sharif, A., Farooqi, Z. H., & Ahmed, E. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Heliyon, 8(10), e11026. [Link]

-

Thangthong, N., Chaimontri, C., Charoensutthivarakul, S., Choomwattana, S., Chung, I., Suwattanasophon, C., Songsiriritthigul, C., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

Lungu, L., Ciocarlan, A., Mangalagiu, I. I., & Aricu, A. (2018). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. [Link]

-

Yadav, P., Kumar, R., & Singh, P. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]

-

Watanabe, S., & Yagi, Y. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(6), 1775. [Link]

-

S.L., G., & P., V. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 461-467. [Link]

-

Bdaiwi, Z. M., & Ghanem, H. T. (2020). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. International Journal of Pharmaceutical Research, 12(2). [Link]

-

Mattammal, M. B., Lakshmi, V. M., Zenser, T. V., Davis, B. B., & White, E. 5th. (1988). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Biomedical & Environmental Mass Spectrometry, 15(9), 495–499. [Link]

-

Thangthong, N., Chaimontri, C., Charoensutthivarakul, S., Choomwattana, S., Chung, I., Suwattanasophon, C., Songsiriritthigul, C., & Prachayasittikul, V. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-